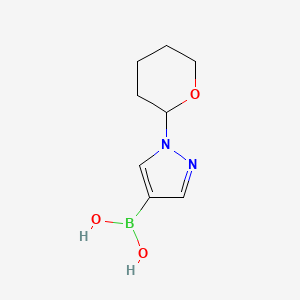

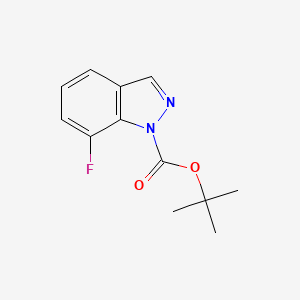

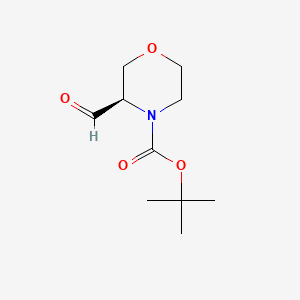

1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical drug to treat constipation due to its excellent sodium ion/hydrogen ion exchanger 3 inhibitory action .

Synthesis Analysis

The synthesis of “1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” involves the use of 3,4-Dihydro-2H-pyran and 4-Pyrazoleboronic acid pinacol ester . It is also used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .Molecular Structure Analysis

The molecular formula of “1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” is C14H23BN2O3 . Its molecular weight is 278.16 .Chemical Reactions Analysis

“1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .Wissenschaftliche Forschungsanwendungen

Suzuki Coupling Reaction

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used as a reactant in Suzuki coupling reactions, which are used to form carbon-carbon bonds .

- Methods of Application: The exact procedures can vary, but generally, a Suzuki coupling involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .

- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Synthesis of Darolutamide Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: This compound can be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors .

- Methods of Application: The exact procedures can vary, but generally, the synthesis of darolutamide derivatives involves multiple steps, including the reaction of this compound with other reactants under specific conditions .

- Results or Outcomes: The outcome of this reaction is the formation of darolutamide derivatives, which could potentially be used as androgen receptor inhibitors .

Hydrolysis Studies

- Scientific Field: Biochemistry

- Application Summary: This compound can be used to study the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH .

- Methods of Application: The exact procedures can vary, but generally, the study involves monitoring the rate of hydrolysis of the ester under different conditions .

- Results or Outcomes: The results of these studies can provide valuable information about the stability of these compounds in water, which is important for their potential use in drug design .

Synthesis of Other Chemical Compounds

- Scientific Field: Organic Synthesis

- Application Summary: This compound can be used as a reactant in the synthesis of other chemical compounds .

- Methods of Application: The exact procedures can vary, but generally, the synthesis involves the reaction of this compound with other reactants under specific conditions .

- Results or Outcomes: The outcome of this reaction is the formation of new chemical compounds, which could potentially be used in various applications .

Drug Development

- Scientific Field: Pharmacology

- Application Summary: This compound can be used for the development of pharmaceutical drugs to treat constipation due to its excellent sodium ion/hydrogen ion exchanger 3 inhibitory action .

- Methods of Application: The exact procedures can vary, but generally, the development of such drugs involves multiple steps, including the synthesis of the drug, testing its efficacy and safety, and conducting clinical trials .

- Results or Outcomes: The outcome of this application could potentially be a new drug for the treatment of constipation .

Preparation of Heteroaryl Scaffolds

- Scientific Field: Organic Chemistry

- Application Summary: This compound can be used as a reactant in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds .

- Methods of Application: The exact procedures can vary, but generally, the preparation of heteroaryl scaffolds involves the reaction of this compound with other reactants under specific conditions .

- Results or Outcomes: The outcome of this reaction is the formation of heteroaryl scaffolds, which could potentially be used in various applications .

Eigenschaften

IUPAC Name |

[1-(oxan-2-yl)pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O3/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-14-8/h5-6,8,12-13H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMZVBYTGLUGDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2CCCCO2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681550 |

Source

|

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid | |

CAS RN |

1256345-68-2 |

Source

|

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)

![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B599220.png)

![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)